1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one is an organic compound characterized by a cyclohexene ring substituted with dimethyl groups and a butenone side chain
Preparation Methods
The synthesis of 1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,4-dimethylcyclohex-3-en-1-ol with but-3-en-1-one under acidic or basic conditions. The reaction may involve the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form substituted derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted cyclohexene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dimethylcyclohex-3-en-1-yl)but-3-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl- and 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane share structural similarities with this compound.
Properties
CAS No. |
90354-02-2 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2,4-dimethylcyclohex-3-en-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h4,8,10-11H,1,5-7H2,2-3H3 |
InChI Key |
PFUAZPKYGPTXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C(=O)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.